![molecular formula C12H10N2O B3031538 N-(pyridin-2-yl)benzamide CAS No. 4589-12-2](/img/structure/B3031538.png)
N-(pyridin-2-yl)benzamide
Overview
Description
“N-(pyridin-2-yl)benzamide” is a chemical compound with the molecular formula C12H10N2O . It has a molecular weight of 198.22 g/mol . This compound is also known by other names such as N-pyridin-2-ylbenzamide, Benzamide, N-2-pyridinyl-, and MLS002637606 .
Synthesis Analysis
A series of N-pyridin-2-yl benzamide analogues were synthesized starting from 3-nitrobenzoic acid . These analogues were evaluated in vitro for GK activation and in silico studies were conducted to predict the binding interactions of the designed molecules with GK protein .Molecular Structure Analysis
The molecular structure of “N-(pyridin-2-yl)benzamide” can be represented by the canonical SMILES string: C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 .Chemical Reactions Analysis
The compound has been studied for its role as an allosteric activator of glucokinase (GK), a key enzyme controlling levels of blood glucose under normal physiological range .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 42 Ų and a complexity of 212 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound is also characterized by a rotatable bond count of 2 .Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)-Benzamides
N-(Pyridin-2-yl)benzamide can be synthesized from aminopyridine and trans-beta-nitrostyrene by Fe2Ni-BDC bimetallic metal–organic frameworks . The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions . When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h .
Catalyst Recyclability
The Fe2Ni-BDC catalyst used in the synthesis of N-(pyridin-2-yl)benzamide can be reused without a substantial reduction in catalytic activity, with 77% yield after six times of reuse .
Allosteric Activators
N-pyridin-2-yl benzamide analogues have been found to be allosteric activators . These analogues can provide some lead molecules for the development of effective oral GK activators, with minimal side effects for the treatment of type 2 diabetes .
Anti-Hyperglycemic Potential
In vivo tested compounds (OGTT analysis) of N-pyridin-2-yl benzamide analogues have the potential for anti-hyperglycemia . Compounds 5c, 5e, and 5g showed a significant reduction in blood glucose levels .
Electro-Oxidative Ring-Opening
N-(Pyridin-2-yl)benzamides can be easily obtained through the electro-oxidative ring-opening of 2-aryl imidazo[1,2-a]pyridines . This mild protocol offers a sustainable alternative to existing harsh reaction conditions and releases an efficient method to produce N-(pyridin-2-yl)amide derivatives that have good tolerance to various functional groups .
Future Directions
properties
IUPAC Name |
N-pyridin-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11/h1-9H,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIJKEIPCFEOLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277374 | |
Record name | N-pyridin-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-yl)benzamide | |
CAS RN |
4589-12-2 | |
Record name | Benzamide, N-2-pyridinyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-pyridin-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(pyridin-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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